CID 23719541

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

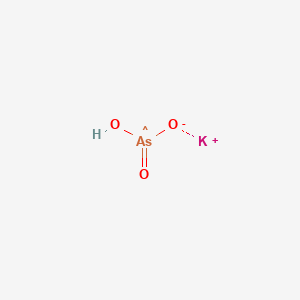

CID 23719541 is an inorganic compound that exists in two forms: potassium meta-arsenite (KAsO₂) and potassium ortho-arsenite (K₃AsO₃). It is composed of arsenite ions (AsO₃³⁻ or AsO₂⁻) with arsenic always existing in the +3 oxidation state . Potassium arsenite is highly toxic and carcinogenic to humans and has historically been used in medicinal tonics, though its use has been discontinued due to its toxic nature .

Métodos De Preparación

Potassium arsenite can be prepared by heating arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in the presence of water. The reaction is as follows :

As2O3(aq)+2KOH(aq)→2KAsO2(aq)+H2O

Análisis De Reacciones Químicas

Potassium arsenite undergoes several types of chemical reactions, including:

Oxidation: Potassium arsenite can be oxidized to potassium arsenate (K₃AsO₄) in the presence of oxidizing agents.

Reduction: It can be reduced to elemental arsenic under certain conditions.

Substitution: Potassium arsenite reacts with acids to yield toxic arsine gas (AsH₃).

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and acidic conditions for substitution reactions . Major products formed from these reactions include potassium arsenate and arsine gas .

Aplicaciones Científicas De Investigación

Potassium arsenite has several scientific research applications:

Mecanismo De Acción

The mechanism by which potassium arsenite exerts its effects involves the inhibition of the pyruvate oxidation pathway and the tricarboxylic acid cycle, impaired gluconeogenesis, and reduced oxidative phosphorylation . Another mechanism involves the substitution of arsenate (As(V)) for phosphorus in many biochemical reactions . Arsenite tends to bind to dithiol groups, disrupting essential proteins and enzymes .

Comparación Con Compuestos Similares

Potassium arsenite can be compared with other arsenic compounds such as:

Potassium arsenate (K₃AsO₄): Unlike potassium arsenite, potassium arsenate contains arsenic in the +5 oxidation state and is used as a herbicide and pesticide.

Arsenic trioxide (As₂O₃): This compound is used in the treatment of acute promyelocytic leukemia and has different applications compared to potassium arsenite.

Arsine (AsH₃): A highly toxic gas used in the semiconductor industry.

Potassium arsenite is unique due to its specific oxidation state and its historical use in medicine, despite its high toxicity .

Propiedades

InChI |

InChI=1S/AsH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSYUAVLZBSMQO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsHKO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.026 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)

![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)